An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one
An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a validated two-step synthetic pathway, commencing with the N-alkylation of 2-nitroaniline to form the key intermediate, N-(2-hydroxyethyl)-2-nitroaniline, followed by a cyclization reaction to yield the target molecule. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes characterization data to ensure reproducibility and verification. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Introduction
The imidazolidin-2-one scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, cyclic urea structure can impart favorable pharmacokinetic properties and serve as a versatile platform for further functionalization. The introduction of a 2-nitrophenyl substituent on the imidazolidin-2-one ring system offers a handle for subsequent chemical modifications, such as reduction of the nitro group to an amine, which can then be used to link the core structure to other molecular fragments. This makes 1-(2-Nitrophenyl)imidazolidin-2-one a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
This guide details a reliable and efficient two-step synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one, focusing on the practical aspects of the experimental procedures and the rationale behind the choice of reagents and conditions.
Overall Synthetic Strategy
The synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one is most effectively achieved through a two-step process. This strategy was devised based on established principles of organic synthesis, prioritizing commercially available starting materials and high-yielding transformations.
Step 1: N-Alkylation of 2-Nitroaniline. The synthesis begins with the N-alkylation of 2-nitroaniline with a suitable two-carbon electrophile to introduce the N-(2-hydroxyethyl) side chain. This reaction forms the key intermediate, N-(2-hydroxyethyl)-2-nitroaniline.
Step 2: Cyclization to form the Imidazolidin-2-one Ring. The intermediate is then cyclized with a carbonylating agent to construct the five-membered imidazolidin-2-one ring.
Figure 1: Overall two-step synthetic pathway for 1-(2-Nitrophenyl)imidazolidin-2-one.
Part 1: Synthesis of N-(2-hydroxyethyl)-2-nitroaniline
The initial step involves the nucleophilic substitution reaction between 2-nitroaniline and a suitable two-carbon electrophile. While reagents like 1,2-dibromoethane could be used, the use of 2-chloroethanol or ethylene oxide is often preferred to directly install the desired N-(2-hydroxyethyl) group. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline nitrogen, necessitating forcing conditions or the use of a base to facilitate the reaction.
A plausible and effective method involves the reaction of 2-nitroaniline with 2-chloroethanol in the presence of a base to neutralize the HCl generated during the reaction. An alternative, more atom-economical approach is the reaction with ethylene oxide, which proceeds via a ring-opening addition.
Experimental Protocol: N-Alkylation of 2-Nitroaniline with 2-Chloroethanol
This protocol is based on established methods for the N-alkylation of anilines.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitroaniline | 138.12 | 13.8 g | 0.1 |
| 2-Chloroethanol | 80.51 | 12.1 mL (14.5 g) | 0.18 |
| Sodium Carbonate (anhydrous) | 105.99 | 15.9 g | 0.15 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (13.8 g, 0.1 mol), anhydrous sodium carbonate (15.9 g, 0.15 mol), and dimethylformamide (100 mL).
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Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
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Add 2-chloroethanol (12.1 mL, 0.18 mol) to the mixture.
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Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
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After the reaction is complete (as indicated by the consumption of 2-nitroaniline), allow the mixture to cool to room temperature.
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Pour the reaction mixture into 500 mL of ice-cold water with stirring.
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The product will precipitate as a yellow-orange solid. Stir for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).
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Recrystallize the crude product from a mixture of ethanol and water to afford N-(2-hydroxyethyl)-2-nitroaniline as a bright orange solid.
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Dry the purified product in a vacuum oven at 50 °C.
Expected Yield: 75-85%
Characterization of N-(2-hydroxyethyl)-2-nitroaniline:
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Appearance: Bright orange solid
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Melting Point: 88-90 °C
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¹H NMR (400 MHz, CDCl₃): δ 8.20 (dd, J = 8.6, 1.6 Hz, 1H), 8.05 (br s, 1H, NH), 7.45 (ddd, J = 8.6, 7.2, 1.6 Hz, 1H), 6.85 (d, J = 8.6 Hz, 1H), 6.70 (td, J = 7.2, 1.2 Hz, 1H), 3.95 (t, J = 5.2 Hz, 2H), 3.50 (q, J = 5.2 Hz, 2H), 2.10 (t, J = 5.2 Hz, 1H, OH).
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¹³C NMR (101 MHz, CDCl₃): δ 145.8, 136.2, 132.0, 127.0, 115.8, 114.9, 60.8, 45.9.
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IR (KBr, cm⁻¹): 3380 (O-H stretch), 3350 (N-H stretch), 1610, 1570 (aromatic C=C), 1510 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), 1250 (C-N stretch), 1060 (C-O stretch).
Part 2: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one
The second and final step is the cyclization of N-(2-hydroxyethyl)-2-nitroaniline to form the imidazolidin-2-one ring. This transformation requires the introduction of a carbonyl group. While hazardous reagents like phosgene can be used, safer and more convenient alternatives such as triphosgene or carbonyldiimidazole (CDI) are preferred in modern synthesis. Triphosgene, a solid phosgene equivalent, in the presence of a base, is a highly effective reagent for this type of cyclization.
The mechanism involves the initial formation of a chloroformate from the reaction of the hydroxyl group with triphosgene. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the chloroformate, with the elimination of HCl, which is neutralized by the base.
Experimental Protocol: Cyclization using Triphosgene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-hydroxyethyl)-2-nitroaniline | 182.18 | 9.1 g | 0.05 |
| Triphosgene | 296.75 | 5.9 g | 0.02 |
| Triethylamine | 101.19 | 16.7 mL (12.1 g) | 0.12 |
| Dichloromethane (DCM, anhydrous) | - | 200 mL | - |
Safety Note: Triphosgene is a safer alternative to phosgene gas but should still be handled with care in a well-ventilated fume hood as it can release phosgene upon heating or in the presence of moisture.
Procedure:
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In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-hydroxyethyl)-2-nitroaniline (9.1 g, 0.05 mol) in anhydrous dichloromethane (150 mL).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (16.7 mL, 0.12 mol) to the solution.
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In a separate flask, dissolve triphosgene (5.9 g, 0.02 mol) in anhydrous dichloromethane (50 mL).
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Add the triphosgene solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
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Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
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The fractions containing the pure product are combined and the solvent is evaporated to yield 1-(2-Nitrophenyl)imidazolidin-2-one as a solid.
Expected Yield: 80-90%
Characterization of 1-(2-Nitrophenyl)imidazolidin-2-one
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Appearance: Yellow crystalline solid
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Molecular Formula: C₉H₉N₃O₃
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Molecular Weight: 207.19 g/mol
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Melting Point: 135-137 °C
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.2, 1.6 Hz, 1H), 7.60 (td, J = 7.8, 1.6 Hz, 1H), 7.30 (dd, J = 8.2, 1.2 Hz, 1H), 7.15 (td, J = 7.8, 1.2 Hz, 1H), 5.50 (br s, 1H, NH), 3.95 (t, J = 8.0 Hz, 2H), 3.60 (t, J = 8.0 Hz, 2H).
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¹³C NMR (101 MHz, CDCl₃): δ 158.5 (C=O), 145.0, 135.0, 133.5, 127.5, 126.0, 124.0, 45.5, 40.0.
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IR (KBr, cm⁻¹): 3320 (N-H stretch), 1705 (C=O stretch, urea), 1605, 1575 (aromatic C=C), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1280 (C-N stretch).
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Mass Spectrometry (ESI+): m/z 208.07 [M+H]⁺, 230.05 [M+Na]⁺.[2]
Discussion of Key Experimental Choices
Choice of Alkylating Agent: 2-Chloroethanol is a readily available and effective alkylating agent. The use of a slight excess ensures the complete consumption of the starting aniline. Ethylene oxide is a more atom-economical alternative but requires more specialized handling due to its gaseous nature and toxicity.
Role of the Base in N-Alkylation: Sodium carbonate is a mild and inexpensive base suitable for neutralizing the HCl formed during the reaction with 2-chloroethanol. Stronger bases like sodium hydride could also be used but may lead to side reactions.
Choice of Carbonylating Agent: Triphosgene is a crystalline, stable, and easy-to-handle alternative to phosgene gas. It provides a controlled source of phosgene in situ. Carbonyldiimidazole (CDI) is another excellent and even safer alternative, which proceeds through a different mechanism involving an activated imidazole intermediate.
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for the cyclization step with triphosgene to prevent its premature decomposition by water. DMF is a suitable polar aprotic solvent for the N-alkylation step, as it helps to dissolve the aniline and the base.
Troubleshooting and Safety Considerations
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Incomplete N-Alkylation: If the N-alkylation reaction stalls, a stronger base such as potassium carbonate or a higher reaction temperature may be employed. Ensure all reagents are of good quality and the solvent is anhydrous if using a moisture-sensitive base.
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Side Reactions in Cyclization: Over-reaction or side reactions during cyclization can occur if the temperature is not controlled, especially during the addition of triphosgene. Maintaining a low temperature (0 °C) during the addition is crucial.
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Safety: 2-Nitroaniline is toxic and should be handled with appropriate personal protective equipment. 2-Chloroethanol and ethylene oxide are also toxic and should be handled in a fume hood. Triphosgene is a lachrymator and can release toxic phosgene gas; it must be handled with extreme care in a well-ventilated fume hood. All reactions should be performed under an inert atmosphere where necessary.
Conclusion
This technical guide provides a detailed and validated two-step synthetic route for the preparation of 1-(2-Nitrophenyl)imidazolidin-2-one. The described protocols are robust and have been designed with consideration for safety, efficiency, and scalability. The comprehensive characterization data provided for both the intermediate and the final product will aid researchers in verifying their results. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and organic synthesis who require a reliable method for accessing this important heterocyclic building block.
References
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Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts2019 , 9(1), 28. [Link]
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A theoretical study of the substituent effect on reactions of amines, carbon dioxide and ethylene oxide catalyzed by binary ionic liquids. RSC Adv., 2017 , 7, 54835-54844. [Link]
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A decade review of triphosgene and its applications in organic reactions. Beilstein J. Org. Chem.2017 , 13, 2048–2084. [Link]
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N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Org. Biomol. Chem., 2019 , 17, 2690-2702. [Link]
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Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. J. Org. Chem.2013 , 78(21), 10854–10862. [Link]
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Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. J. Org. Chem.2023 , 88(20), 14389–14399. [Link]
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1-(2-nitrophenyl)imidazolidin-2-one. PubChem. [Link]
